13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound features a complex polycyclic framework with a fused triazole and tricyclic system. Key structural elements include:
- Triazole moiety: The 1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl group introduces electron-withdrawing (fluorine) and steric (methyl) effects, influencing reactivity and intermolecular interactions.
- Tricyclic core: The 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca system contributes to rigidity and planar geometry, critical for molecular packing in crystalline states .
- Chlorine substituent: The 13-chloro group enhances electrophilicity and may modulate biological activity or solubility.
Properties
IUPAC Name |
13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O2/c1-12-19(25-26-29(12)15-5-3-14(23)4-6-15)21(31)27-9-8-17-16(11-27)20(30)28-10-13(22)2-7-18(28)24-17/h2-7,10H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXXGRSGSBZDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.
Introduction of the Fluorophenyl Group: This step involves the coupling of the triazole ring with a fluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Triazatricyclo Framework: The triazatricyclo framework is constructed through a series of cyclization and condensation reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s triazole ring and fluorophenyl group are common motifs in pharmaceuticals, making it a potential lead compound for drug discovery.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or protein interactions.
Industry
Polymer Chemistry: The compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The exact mechanism of action would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Compound 4 ():
- Formula : C₂₉H₂₀ClF₂N₆S
- Features :
Compound 13c ():
- Formula : C₁₁H₉N₆OCl
- Features: Dihydrotetrazolo[5,1-c][1,2,4]triazine core instead of a triazatricyclo system. 4-Chlorophenyl substituent at position 3. Crystallized in ethanol, forming needle-like crystals analyzed via Siemens-Bruker XSCANS .
Compound 866589-76-6 ():
Substituent Effects
Biological Activity
The compound 13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one represents a unique molecular structure with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex triazole structure integrated into a tricyclic framework. The presence of chloro and fluorophenyl groups enhances its chemical reactivity and biological profile. The molecular formula is .
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClFN4O |
| IUPAC Name | 13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds with triazole structures often exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism typically involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of triazole-containing compounds. These compounds can inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in malignant cells.
Case Study: Inhibition of Cancer Cell Lines
A study investigating the effects of similar triazole derivatives on human cancer cell lines demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
The biological activity of 13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can be understood through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA replication or repair.
- Receptor Modulation : It could interact with cellular receptors involved in signal transduction pathways.
Toxicological Profile
While exploring the biological activity, it is essential to consider the compound's toxicological profile. Preliminary studies suggest that it exhibits low toxicity in vitro; however, further studies are necessary to evaluate its safety in vivo.
Research Findings and Literature Review
A review of existing literature reveals a growing interest in triazole derivatives for their diverse biological activities:
- Antimicrobial Studies : Various studies report strong antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Anticancer Research : Triazole derivatives have been tested against multiple cancer cell lines with promising results.
- Mechanistic Insights : Research has elucidated mechanisms involving enzyme inhibition and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
